1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with an indole moiety. The presence of these heterocyclic structures imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring . The pyrazole ring can be constructed through cyclocondensation reactions involving hydrazines and 1,3-diketones . Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and microwave-assisted reactions.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing/reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to the disruption of cellular processes in cancer cells . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester include:
1-Phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with similar structural features but different biological activities.
1H-Indole-3-carbaldehyde: An indole derivative used as a precursor for various biologically active molecules.
1-Benzyl-1H-pyrazole-4-carboxylic acid: A pyrazole compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its combined indole and pyrazole structure, which imparts a diverse range of chemical reactivity and biological activity.
Properties
CAS No. |
82944-36-3 |
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Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
ethyl 4-benzo[cd]indol-2-yl-5-oxo-1,4-dihydropyrazole-3-carboxylate |
InChI |
InChI=1S/C17H13N3O3/c1-2-23-17(22)15-13(16(21)20-19-15)14-10-7-3-5-9-6-4-8-11(18-14)12(9)10/h3-8,13H,2H2,1H3,(H,20,21) |
InChI Key |
WSXHNUNALIPVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=O)C1C2=NC3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
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